Methyl 2-(2-chlorophenyl)isonicotinate
Description
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)9-6-7-15-12(8-9)10-4-2-3-5-11(10)14/h2-8H,1H3 |
InChI Key |
MZOGBNMJKXIPLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Methyl 2-(Trifluoromethyl)isonicotinate (CAS 588702-68-5)
- Molecular Formula: C₈H₆F₃NO₂
- Molecular Weight : 205.13 g/mol
- Key Features : Substitution of the 2-position with a trifluoromethyl (-CF₃) group instead of 2-chlorophenyl.
- Implications: The -CF₃ group is strongly electron-withdrawing, which may increase metabolic stability compared to the chlorophenyl group.
Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride (CAS 1189983-26-3)
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 216.67 g/mol
- Key Features: An ethyl ester (vs. methyl) with an aminomethyl (-CH₂NH₂) substituent at the 2-position.
- Implications : The primary amine enhances water solubility and provides a site for further functionalization (e.g., conjugation). The ethyl ester may slow hydrolysis compared to methyl esters, affecting bioavailability .
Methyl 2-(2-Aminothiazol-4-yl)isonicotinate (Compound 17)
Functional Group and Pharmacophore Modifications
Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound g)
- Key Features : Contains a 2-chlorophenyl group but embedded in a 1,4-dihydropyridine (DHP) ring system.
- Implications : The DHP core is associated with calcium channel modulation (e.g., nifedipine analogs). The 2-chlorophenyl group may enhance membrane penetration compared to unsubstituted phenyl derivatives .
Methyl 2-(2-Benzamidothiazol-4-yl)isonicotinate (Compound 18)
Ester Group Variations
| Compound Name | Ester Group | Molecular Weight (g/mol) | Synthesis Yield |
|---|---|---|---|
| Methyl 2-(2-chlorophenyl)isonicotinate* | Methyl | ~235 (estimated) | N/A |
| Ethyl 2-(aminomethyl)isonicotinate HCl | Ethyl | 216.67 | Not reported |
| Methyl 2-(trifluoromethyl)isonicotinate | Methyl | 205.13 | Not reported |
| Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate | Methyl | ~340 (estimated) | 35% |
*Note: Data for the target compound is inferred from analogs.
Key Research Findings and Implications
Synthetic Accessibility : Methyl esters (e.g., Compound 17, 83% yield) are generally more straightforward to synthesize than ethyl or functionalized analogs due to milder reaction conditions .
Bioactivity Trends : Thiazole- and DHP-containing derivatives (Compounds 17, 18, g) show promise in targeting enzymes or ion channels, whereas trifluoromethyl derivatives (e.g., CAS 588702-68-5) may prioritize stability over potency .
Solubility vs. Lipophilicity: Aminomethyl and carboxylic acid derivatives (e.g., Compound 19) improve aqueous solubility, while chlorophenyl and benzamide groups enhance membrane permeability .
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 2-(2-chlorophenyl)isonicotinate?
Methodological Answer: Synthesis optimization requires systematic variation of solvent polarity, temperature, and catalysts. For example:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
- Temperature: Controlled heating (80–120°C) minimizes side reactions like ester hydrolysis.
- Catalysts: Use of triethylamine or DMAP (4-dimethylaminopyridine) improves reaction rates for esterification steps.
Key Validation Steps:
- Monitor reaction progress via TLC or HPLC.
- Isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient).
- Confirm purity via melting point analysis and spectroscopic methods.
Reference: Reaction optimization strategies for analogous isonicotinate esters highlight solvent and catalyst dependencies .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.8–4.1 ppm).
- ¹³C NMR: Confirm carbonyl (C=O, ~165 ppm) and chlorophenyl carbons.
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- FT-IR: Detect ester C=O stretches (~1720 cm⁻¹) and aromatic C-Cl vibrations (~550 cm⁻¹).
Data Contradiction Resolution:
- If NMR signals overlap, use 2D techniques (COSY, HSQC) for unambiguous assignment.
- Cross-validate with elemental analysis for C/H/N ratios.
Reference: Analytical protocols for chlorophenyl derivatives emphasize complementary use of NMR and MS .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Simulate interactions with nicotinic acetylcholine receptors (nAChRs) using software like AutoDock Vina.
- Prioritize binding pockets with conserved residues (e.g., TrpB, TyrC in nAChRs).
- QSAR Analysis: Corrogate substituent effects (e.g., Cl position) on binding affinity.
- Validation: Compare docking scores with in vitro assays (e.g., radioligand displacement).
Key Insight: The 2-chlorophenyl group may enhance hydrophobic interactions in receptor pockets, while the isonicotinate moiety mimics acetylcholine’s pyridine ring .
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Step 1: Replicate synthesis and purification to rule out batch-specific impurities.
- Step 2: Employ orthogonal techniques:
- X-ray Crystallography: Resolve ambiguous NOE effects in NMR.
- GC-MS with Derivatization: Confirm ester stability under analytical conditions.
- Step 3: Compare with literature data for analogous compounds (e.g., 4-chlorophenyl isomers).
Case Study: Discrepancies in carbonyl IR stretches (~1720 vs. ~1700 cm⁻¹) may arise from crystalline vs. amorphous forms. Use DSC to assess polymorphism .
Q. What strategies improve the stability of this compound under varying storage conditions?
Methodological Answer:
- Degradation Analysis: Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., hydrolysis, oxidation).
- Formulation Adjustments:
- Use desiccants (silica gel) for moisture-sensitive batches.
- Store in amber vials under nitrogen to prevent photolytic/oxidative degradation.
- Analytical Monitoring: Track degradation via HPLC-UV (e.g., new peaks at 254 nm).
Reference: Stability protocols for ester compounds recommend inert atmospheres and low-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
